molecular formula C19H20ClN3O2S2 B2673847 2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide CAS No. 1326859-59-9

2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide

Cat. No.: B2673847
CAS No.: 1326859-59-9
M. Wt: 421.96
InChI Key: ZDUISYDXDGMPAP-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure features a sec-butyl group at position 3, a 4-oxo-3,4-dihydro moiety, and a thioacetamide linker connected to a 2-chlorobenzyl substituent. Its molecular formula is inferred as C₂₂H₂₂ClN₃O₂S₂ (based on analogous structures in ).

Properties

IUPAC Name

2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S2/c1-3-12(2)23-18(25)17-15(8-9-26-17)22-19(23)27-11-16(24)21-10-13-6-4-5-7-14(13)20/h4-9,12H,3,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUISYDXDGMPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the sec-Butyl Group: The sec-butyl group is introduced via alkylation reactions using sec-butyl halides in the presence of a strong base.

    Thioether Formation: The thioether linkage is formed by reacting the thieno[3,2-d]pyrimidine derivative with a thiol compound under suitable conditions.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2-chlorobenzylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide is a complex organic molecule that has garnered attention for its potential applications in medicinal chemistry. This article aims to explore its scientific research applications, including biological activities, synthesis pathways, and structural comparisons with related compounds.

Structural Overview

The molecular formula of this compound is C20H23N3O2S2C_{20}H_{23}N_{3}O_{2}S_{2}, and it features a thieno[3,2-d]pyrimidine core with a sec-butyl group and a thioether linkage to an acetamide moiety that includes a 2-chlorobenzyl group. The unique combination of these structural elements contributes to its potential pharmacological properties.

Biological Activities

Preliminary studies indicate that compounds similar to This compound exhibit various biological activities, including:

  • Antitumor Activity : Compounds with thieno-pyrimidine structures have shown promise in inhibiting tumor growth by targeting specific cancer cell pathways.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Synthesis Pathways

The synthesis of This compound typically involves several key steps:

  • Formation of the Thieno-Pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sec-butyl Group : This step may involve alkylation reactions to attach the sec-butyl group at the desired position.
  • Thioether Formation : The thioether linkage is formed by reacting a thiol with an appropriate electrophile.
  • Acetamide Coupling : Finally, the acetamide moiety is introduced via acylation reactions.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Techniques such as:

  • Molecular Docking Studies : These can predict how well the compound binds to specific enzymes or receptors.
  • In vitro Assays : These are essential for evaluating the biological activity of the compound against target cells.

Mechanism of Action

The mechanism of action of 2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Table 1: Structural Comparison of Thieno[3,2-d]pyrimidine Derivatives

Compound Name / ID Core Structure R₁ (Position 3) R₂ (Acetamide Substituent) Molecular Formula
Target Compound Thieno[3,2-d]pyrimidine sec-butyl 2-chlorobenzyl C₂₂H₂₂ClN₃O₂S₂*
2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidine benzyl 3-methoxyphenyl C₂₂H₁₉N₃O₃S₂
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Pyrimidine N/A benzyl C₁₄H₁₅N₃O₂S
2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide Pyrido-thieno[3,2-d]pyrimidine butyl 2-chloro-4-methylphenyl C₂₃H₂₂ClN₃O₂S₂
2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide (4j) Thieno[2,3-d]pyrimidine 1H-benzimidazol-2-yl 3-chloro-4-fluorophenyl C₂₄H₁₈ClFN₆O₂S₂

Notes:

  • The sec-butyl group in the target compound offers branched hydrophobicity, contrasting with the linear butyl group in .
  • The 2-chlorobenzyl substituent differs from 3-methoxyphenyl () in electronic effects: chlorine is electron-withdrawing, while methoxy is electron-donating .

Table 3: Antimicrobial and Cytotoxic Activity

Compound Antimicrobial Activity (Zone of Inhibition, mm) Cytotoxicity (IC₅₀, µM) LogP* (Predicted) Reference
Target Compound Not reported Not reported ~3.5
4j 18–22 mm (vs. S. aureus, E. coli) Not tested 3.8
2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Not reported Not reported 3.2
G1-4 (trifluoromethyl-benzo[d]thiazol-2-yl acetamide) Not reported 48% yield, no activity data 4.1

Notes:

  • The benzimidazole -containing compound (4j) in shows moderate antimicrobial activity, suggesting that electron-deficient aromatic substituents (e.g., 3-chloro-4-fluorophenyl ) enhance bacterial target binding .
  • Predicted LogP values indicate the target compound balances lipophilicity for cellular uptake without excessive hydrophobicity .

Key Differentiators of the Target Compound

Substituent Optimization : The sec-butyl group may confer better metabolic stability compared to linear alkyl chains (e.g., butyl in ) due to steric hindrance against enzymatic degradation .

Chlorobenzyl vs. Methoxyphenyl : The 2-chlorobenzyl group’s electron-withdrawing nature could enhance interactions with hydrophobic pockets in target proteins compared to the 3-methoxyphenyl group’s electron-donating effects .

Synthetic Scalability : While yields are unreported, analogous syntheses (e.g., ) suggest feasible scalability for preclinical testing .

Biological Activity

The compound 2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide is a thienopyrimidine derivative that exhibits various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core with a sec-butyl group and a thioether linkage to an acetamide moiety. The molecular formula is C20H23ClN2O2SC_{20}H_{23}ClN_{2}O_{2}S with a molecular weight of approximately 401.54 g/mol. Its unique structure contributes to its biological activity.

PropertyValue
Molecular FormulaC20H23ClN2O2SC_{20}H_{23}ClN_{2}O_{2}S
Molecular Weight401.54 g/mol
Structural FeaturesThieno[3,2-d]pyrimidine core, sec-butyl group, chlorobenzyl acetamide

Biological Activities

Preliminary studies have shown that compounds similar to This compound exhibit various biological activities:

  • Antimicrobial Activity : Research indicates that thienopyrimidine derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have been reported to exhibit antibacterial and antifungal activities against various pathogens .
  • Antitumor Activity : Some studies suggest that thienopyrimidine derivatives may inhibit tumor cell proliferation. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways .

The biological activity of This compound likely involves its interaction with various molecular targets:

  • Enzyme Inhibition : The thienopyrimidine core may inhibit specific enzymes by binding to their active sites.
  • Modulation of Signaling Pathways : It may influence pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antibacterial and Antifungal Studies : A study on related thienopyrimidine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal effects against Candida species .
  • Antitumor Efficacy : Research highlighted that certain thienopyrimidine compounds exhibited cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents .
  • Inflammation Models : In vivo studies indicated that thienopyrimidine derivatives could reduce inflammation in animal models, supporting their potential therapeutic use in inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Substitution reactions to introduce the sec-butyl group at the thienopyrimidinone core (e.g., using alkyl halides under basic conditions) .
  • Thioether formation via nucleophilic displacement of a leaving group (e.g., chloride) on the thienopyrimidinone scaffold with a thiol-containing intermediate .
  • Acetamide coupling using condensing agents (e.g., DCC or EDCI) to link the thienopyrimidinone-thioether intermediate with 2-chlorobenzylamine derivatives .
    Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .

Basic: Which analytical techniques are recommended for characterizing purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry, with emphasis on resolving peaks for the sec-butyl group (δ 0.8–1.5 ppm) and aromatic protons from the 2-chlorobenzyl moiety .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., [M+H]+ or [M+Na]+ ions) and detect isotopic patterns from chlorine .
  • HPLC-PDA/UV: To assess purity (>95%) and monitor degradation products under stress conditions (e.g., heat, light) .

Advanced: How can researchers optimize the condensation step between thienopyrimidinone intermediates and acetamide derivatives?

Answer:

  • Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, while minimizing side reactions .
  • Catalyst screening: Use coupling agents like HATU or PyBOP for efficient amide bond formation, especially with sterically hindered amines .
  • Design of Experiments (DoE): Apply factorial designs to optimize molar ratios (e.g., 1:1.2 for amine:carbonyl) and reaction time (e.g., 12–24 hrs at 25–50°C) .
  • In-line analytics: Employ flow chemistry with real-time FTIR or UV monitoring to track reaction completion and reduce byproducts .

Advanced: How to address contradictions in biological activity data across substituent patterns?

Answer:

  • Structure-Activity Relationship (SAR) studies: Systematically vary substituents (e.g., sec-butyl vs. tert-butyl, chloro vs. fluoro on the benzyl group) and correlate changes with activity using regression models .
  • Metabolic profiling: Compare stability in liver microsomes to identify substituents (e.g., trifluoromethyl groups) that enhance metabolic resistance and reduce false-negative activity .
  • Crystallographic validation: Resolve X-ray structures of target-ligand complexes to clarify steric/electronic effects of substituents on binding affinity .

Advanced: How to resolve discrepancies in spectral data interpretation?

Answer:

  • Multi-technique cross-validation: Combine 2D NMR (e.g., HSQC, HMBC) with computational chemistry (DFT calculations) to assign ambiguous peaks, particularly for overlapping thienopyrimidinone and acetamide signals .
  • Isotopic labeling: Synthesize deuterated analogs to simplify NMR splitting patterns and confirm assignments .
  • Dynamic HPLC-MS: Use hyphenated techniques to correlate retention times with mass fragments, especially for detecting oxidation byproducts (e.g., sulfoxide formation) .

Advanced: What strategies enhance metabolic stability without compromising target binding?

Answer:

  • Bioisosteric replacement: Substitute the sec-butyl group with cyclopropane or trifluoromethyl groups to increase lipophilicity and block oxidative metabolism .
  • Prodrug design: Mask the acetamide moiety with enzymatically cleavable groups (e.g., esters) to improve bioavailability and reduce first-pass metabolism .
  • CYP450 inhibition assays: Screen for interactions with cytochrome P450 enzymes to identify metabolically stable derivatives .

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